Cas no 70958-86-0 (Amosulalol Hydrochloride)

Amosulalol Hydrochloride is a selective β-adrenergic receptor antagonist with additional α1-adrenergic blocking activity. It is primarily used in pharmacological research to study cardiovascular conditions due to its dual mechanism of action, which allows for combined vasodilation and heart rate modulation. The compound exhibits high receptor affinity and specificity, making it a valuable tool for investigating hemodynamic regulation and hypertension models. Its hydrochloride salt form enhances solubility, ensuring consistent bioavailability in experimental settings. Amosulalol Hydrochloride is characterized by its well-documented pharmacokinetic profile and stability under standard laboratory conditions, supporting reproducible results in preclinical studies.
Amosulalol Hydrochloride structure
Amosulalol Hydrochloride structure
商品名:Amosulalol Hydrochloride
CAS番号:70958-86-0
MF:C18H24N2O5S.HCl
メガワット:416.9195
CID:1747439
PubChem ID:123707

Amosulalol Hydrochloride 化学的及び物理的性質

名前と識別子

    • (±)-5-[1-Hydroxy-2-[[2-(o-methoxyphenoxy)ethyl]amino]ethyl]-o-toluenesulfonamide monohydrochloride
    • Amosulalol hydrochloride
    • YM-09538
    • Lowgan
    • (±)-5-[1-Hydroxy-2-[[2-(2-methoxyphenoxy)ethyl]amino]ethyl]-2-methylbenzenesulfonamide monohydrochloride
    • 5-(1-hydroxy-2-{[2-(2-methoxyphenoxy)ethyl]amino}ethyl)-2-methylbenzenesulfonamide
    • 5-(1-hydroxy-2-{[2-(2-methoxyphenoxy)ethyl]amino}ethyl)-2-methylbenzenesulfonamide hydrochloride (1:1)
    • Amosulalol (hydrochloride)
    • Q27260271
    • CHEBI:31208
    • 93633-92-2
    • Amosulalol monohydrochloride
    • 93633-92-2 ( HCl)
    • Amosulalol hydrochloride (JP17)
    • 70958-86-0
    • 5-(1-Hydroxy-2-((2-(2-methoxyphenoxy)ethyl)amino)ethyl)-2-methylbenzenesulfonamide hydrochloride
    • AMOSULALOL MONOHYDROCHLORIDE [MI]
    • 5-[1-hydroxy-2-[2-(2-methoxyphenoxy)ethylamino]ethyl]-2-methylbenzenesulfonamide;hydrochloride
    • AMOSULALOL HYDROCHLORIDE [WHO-DD]
    • UNII-4O4S698PEE
    • YM 09538
    • C18H25ClN2O5S
    • SCHEMBL50631
    • Benzenesulfonamide, 5-(1-hydroxy-2-((2-(2-methoxyphenoxy)ethyl)amino)ethyl)-2-methyl-, monohydrochloride
    • Benzenesulfonamide, 5-(1-hydroxy-2-((2-(2-methoxyphenoxy)ethyl)amino)ethyl)-2-methyl-, hydrochloride, (+-)-
    • (+-)-5-Hydroxy-2-(2-(2-methoxyphenoxy)ethylamino)ethyl)-2-methylbenzolsulfonamid hydrochlorid
    • Lowgan (TN)
    • AMOSULALOL HYDROCHLORIDE [MART.]
    • 4O4S698PEE
    • D01469
    • AKOS016014189
    • Amosulalol HCl
    • BENZENESULFONAMIDE, 5-(1-HYDROXY-2-((2-(2-METHOXYPHENOXY)ETHYL)AMINO)ETHYL)-2-METHYL-, HYDROCHLORIDE, (+/-)-
    • DTXSID00918277
    • BENZENESULFONAMIDE, 5-(1-HYDROXY-2-((2-(2-METHOXYPHENOXY)ETHYL)AMINO)ETHYL)-2-METHYL-, HYDROCHLORIDE (1:1)
    • Amosulalol hydrochloride [JAN]
    • 5-(1-Hydroxy-2-{[2-(2-methoxyphenoxy)ethyl]amino}ethyl)-2-methylbenzene-1-sulfonamide--hydrogen chloride (1/1)
    • Amosulalol Hydrochloride
    • インチ: InChI=1S/C18H24N2O5S.ClH/c1-13-7-8-14(11-18(13)26(19,22)23)15(21)12-20-9-10-25-17-6-4-3-5-16(17)24-2;/h3-8,11,15,20-21H,9-10,12H2,1-2H3,(H2,19,22,23);1H
    • InChIKey: JRVCPDVOFCWKAG-UHFFFAOYSA-N
    • ほほえんだ: CC1=C(C=C(C=C1)C(CNCCOC2=CC=CC=C2OC)O)S(=O)(=O)N.Cl

計算された属性

  • せいみつぶんしりょう: 416.11745
  • どういたいしつりょう: 416.1172708g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 7
  • 重原子数: 27
  • 回転可能化学結合数: 9
  • 複雑さ: 510
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 119Ų

じっけんとくせい

  • PSA: 110.88

Amosulalol Hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
A634195-.5mg
Amosulalol Hydrochloride
70958-86-0
.5mg
$ 207.00 2023-04-19
TRC
A634195-5mg
Amosulalol Hydrochloride
70958-86-0
5mg
$ 1642.00 2023-04-19
TRC
A634195-0.5mg
Amosulalol Hydrochloride
70958-86-0
0.5mg
$ 170.00 2022-06-07
Crysdot LLC
CD12040785-1g
5-(1-Hydroxy-2-((2-(2-methoxyphenoxy)ethyl)amino)ethyl)-2-methylbenzenesulfonamide hydrochloride
70958-86-0 95+%
1g
$1488 2024-07-24

Amosulalol Hydrochloride 関連文献

Amosulalol Hydrochlorideに関する追加情報

Introduction to Amosulalol Hydrochloride (CAS No 70958-86-0)

Amosulalol Hydrochloride, a compound with the chemical formula C14H22Cl2N2O·HCl, is a synthetic pharmaceutical agent that has garnered significant attention in the field of cardiovascular research and therapeutic applications. This compound, identified by its unique CAS number 70958-86-0, belongs to the class of beta-blockers and has shown promising properties in managing various cardiovascular conditions. The hydrochloride salt form enhances its solubility and bioavailability, making it a viable candidate for clinical use.

The pharmacological profile of Amosulalol Hydrochloride is characterized by its non-selective beta-adrenergic receptor blocking activity. Unlike some modern beta-blockers that target specific receptors, Amosulalol Hydrochloride interacts with both beta-1 and beta-2 adrenergic receptors, which contributes to its broad-spectrum effects on the cardiovascular system. This dual-action mechanism makes it particularly effective in conditions such as hypertension, angina pectoris, and arrhythmias. The compound's ability to reduce heart rate and blood pressure without significantly altering cardiac output has been a focal point of interest in clinical trials.

Recent advancements in pharmacokinetic studies have provided deeper insights into the metabolic pathways and interactions of Amosulalol Hydrochloride. Research indicates that the compound undergoes extensive metabolism primarily through the cytochrome P450 enzyme system, particularly CYP3A4 and CYP2D6. This metabolic profile is crucial for understanding potential drug-drug interactions and optimizing dosing regimens. For instance, patients concurrently taking medications that induce or inhibit these enzymes may require dose adjustments to maintain therapeutic efficacy.

The therapeutic potential of Amosulalol Hydrochloride has been further explored in clinical trials focusing on its efficacy in managing chronic heart failure. Studies have demonstrated that the compound can improve left ventricular function and reduce hospitalization rates among patients with heart failure. The mechanism behind this effect is believed to involve not only its beta-blocking properties but also its ability to enhance endothelial function through nitric oxide release. This multifaceted action positions Amosulalol Hydrochloride as a promising therapeutic option for patients with advanced cardiovascular diseases.

In addition to its cardiovascular applications, Amosulalol Hydrochloride has shown potential in mitigating the symptoms associated with thyroid storm and hyperthyroidism. The compound's ability to stabilize heart rate and blood pressure in these critical conditions makes it a valuable adjunct therapy. Clinical observations suggest that when used in conjunction with standard treatments like beta-blockers and antithyroid drugs, Amosulalol Hydrochloride can significantly reduce the risk of arrhythmias and other complications.

The safety profile of Amosulalol Hydrochloride has been thoroughly evaluated through multiple phases of clinical research. Common adverse effects reported include fatigue, dizziness, and mild bradycardia, which are generally manageable with dose adjustments or symptomatic treatment. Importantly, there have been no reports of severe cardiotoxicity or significant respiratory depression associated with its use. This favorable safety profile enhances its appeal as a therapeutic agent compared to some other beta-blockers that may have more pronounced side effects.

The development of novel formulations for Amosulalol Hydrochloride is an ongoing area of research aimed at improving patient compliance and therapeutic outcomes. Innovations such as extended-release tablets have been investigated to provide more consistent blood levels over an extended period. This could potentially reduce the frequency of dosing from twice daily to once daily, thereby enhancing patient convenience and adherence to treatment regimens.

The role of Amosulalol Hydrochloride in preclinical models has also provided valuable insights into its potential applications beyond cardiovascular diseases. Studies using animal models have explored its effects on neuroprotection and anti-inflammatory responses, suggesting possible benefits in conditions such as stroke and neurodegenerative disorders. While these findings are preliminary, they open up new avenues for further investigation into the broader therapeutic utility of this compound.

In conclusion, Amosulalol Hydrochloride (CAS No 70958-86-0) represents a significant advancement in the management of cardiovascular diseases due to its unique pharmacological properties and favorable safety profile. Its dual-action on beta-adrenergic receptors, combined with its ability to enhance endothelial function, makes it a versatile therapeutic agent. Ongoing research continues to uncover new applications for this compound, positioning it as a cornerstone in modern cardiovascular medicine.

おすすめ記事

推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd